Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound featuring a benzodioxole core linked via a methanone group to a piperidine ring substituted with a 3-chloropyridinyloxy moiety. This structure combines aromatic, heterocyclic, and amine functionalities, making it a candidate for diverse biological activities.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-2-1-7-20-17(14)25-13-5-8-21(9-6-13)18(22)12-3-4-15-16(10-12)24-11-23-15/h1-4,7,10,13H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKILIAPZZYFURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[d][1,3]dioxole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and neuroprotective properties. The compound Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a notable member of this class, exhibiting potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Benzo[d][1,3]dioxole
- Substituents :
- Piperidine ring
- Chloropyridine moiety
- Methanone functional group
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds with the benzo[d][1,3]dioxole scaffold demonstrate significant antibacterial properties. For instance, derivatives of benzo[d][1,3]dioxole have shown high efficacy against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .
Anticancer Properties
Benzo[d][1,3]dioxole derivatives have also been investigated for their anticancer potential. Compounds similar to the one have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have shown that these compounds can inhibit key signaling pathways involved in tumor growth .
Case Study 1: Antibacterial Screening
A series of benzo[d][1,3]dioxole derivatives were synthesized and screened for antibacterial activity using the agar diffusion method. The results indicated that some derivatives had potent activity against Staphylococcus aureus, with MIC values significantly lower than standard antibiotics .
| Compound | MIC (nM) | Target Bacteria |
|---|---|---|
| 4e | 80 | Staphylococcus aureus |
| 6c | 90 | Sarcina |
Case Study 2: Anticancer Activity
In vitro studies on cell lines revealed that benzo[d][1,3]dioxole derivatives could inhibit the growth of cancer cells. For example, a derivative was found to reduce cell viability by over 50% at concentrations of 25 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through apoptosis and cell cycle arrest at the G2/M phase .
The mechanisms underlying the biological activities of benzo[d][1,3]dioxole derivatives include:
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis via activation of caspases and modulation of Bcl-2 family proteins.
Chemical Reactions Analysis
Reaction Mechanisms
The chemical reactions involving this compound can be categorized into several types based on their mechanisms:
2.2.1 Nucleophilic Substitution Reactions
The chloropyridine moiety can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. This reaction is significant for modifying the compound to enhance its biological activity.
2.2.2 Acylation Mechanism
The acylation step typically follows an electrophilic aromatic substitution mechanism where the nucleophilic oxygen from the dioxole attacks the electrophilic carbon in the acyl chloride, leading to the formation of an amide bond.
2.2.3 Hydrolysis and Degradation Reactions
Under certain conditions, hydrolysis can occur, especially if water is present during reactions involving acyl derivatives, leading to the formation of corresponding acids and alcohols.
Stability and Reactivity Analysis
The stability of benzo[d] dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone can be influenced by:
-
Substituents on the Rings: The presence of electron-withdrawing or donating groups can affect reactivity.
-
Solvent Effects: Different solvents can stabilize or destabilize intermediates during reactions.
Crystallographic Studies
Recent studies have provided insights into the crystal structure of related compounds, revealing important information about bond lengths and angles that influence reactivity:
| Parameter | Value |
|---|---|
| Bond Length (C-O) | 1.40 Å |
| Bond Angle (C-C-O) | 120° |
| Dihedral Angle (Piperidine) | 60° |
These parameters are critical for understanding how molecular geometry affects chemical behavior.
Biological Activity Correlation
Research has indicated that modifications to the benzo[d] dioxole structure can enhance biological activity against specific targets:
| Modification | Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Methylation at Piperidine | Improved solubility |
These findings suggest that strategic modifications can lead to more effective therapeutic agents.
Comparison with Similar Compounds
Piperidine/Piperazine-Linked Benzodioxoles
Compounds with benzodioxole-piperidine/piperazine scaffolds exhibit varied biological profiles depending on substituents:
Key Observations :
- Antibacterial Activity : Piperidine derivatives with hydroxyl or morpholine groups (e.g., 4c) show potent activity against gram-positive bacteria, suggesting that polar substituents enhance membrane penetration .
- Enzyme Inhibition : Bulky substituents (e.g., bis-benzodioxole in JJKK-048) improve MAGL binding affinity and in vivo efficacy .
- CNS Effects: Ilepcimide’s propenoyl linker and benzodioxole group enable GABA receptor modulation, highlighting the role of conjugation in CNS activity .
Chloropyridine-Substituted Analogues
The target compound’s 3-chloropyridin-2-yloxy group distinguishes it from other analogs:
Key Observations :
- Chloropyridine vs. Pyridazine : The 3-chloro group in the target compound may enhance lipophilicity and target binding compared to pyridazine’s dual nitrogen atoms, which could increase solubility but reduce membrane permeability .
- Kinase Inhibition Potential: Chloropyridine motifs are common in kinase inhibitors (e.g., crizotinib), suggesting the target compound could interact with ATP-binding pockets .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | N/A | 365.79 | ~2.5 |
| JJKK-048 | N/A | 396.40 | ~3.8 |
| Compound 4c | 156–158 | 371.43 | ~1.2 |
| Ilepcimide | N/A | 257.29 | ~2.1 |
Notes:
- The target compound’s higher molecular weight and chloropyridine substituent may improve bioavailability compared to simpler analogs like Ilepcimide.
- Hydroxyl groups (e.g., in 4c) reduce LogP, aligning with enhanced solubility for antibacterial applications .
Q & A
Q. What are the common synthetic routes for preparing benzo[d][1,3]dioxol-5-yl derivatives, and how are they optimized for this compound?
The synthesis typically involves coupling reactions between substituted piperidine intermediates and benzo[d][1,3]dioxol-5-yl carbonyl precursors. Key steps include:
- Nucleophilic substitution : Reacting 4-((3-chloropyridin-2-yl)oxy)piperidine with activated carbonyl derivatives (e.g., acid chlorides or mixed anhydrides) .
- Catalytic cross-coupling : Pd-mediated Suzuki or Sonogashira couplings for introducing aryl/heteroaryl groups, as seen in related benzoylpiperidine derivatives (e.g., using XPhos ligand and Pd(OAc)₂) .
- Purification : Gradient elution with n-hexane/EtOAc (5:5) or silica gel chromatography achieves >95% purity .
Q. How is structural characterization performed for this compound?
- ¹H/¹³C NMR : Assignments focus on the piperidinyl oxygen coupling (δ 3.5–4.5 ppm) and benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm) .
- HPLC-MS : Retention times (e.g., 11.35–13.04 min) and molecular ion peaks confirm purity and molecular weight .
- Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.5%) suggest residual solvents or incomplete drying .
Q. What safety protocols are critical during handling?
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the chloropyridinyl ether .
- PPE : Gloves and fume hoods are mandatory due to potential respiratory irritancy (P210, P102 codes) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Scaffold modification : Replace the 3-chloropyridinyl group with fluorophenyl or trifluoromethyl groups to assess electronic effects on target binding .
- Piperidine substitution : Introduce triazole or benzyltriazole moieties at the 4-position to enhance lipophilicity (logP analysis via Crippen/McGowan methods) .
- Biological assays : Use high-throughput screening (HTS) for IC₅₀ determination against enzymes (e.g., hepatitis C NS5B polymerase) .
Q. Example SAR Data :
| Derivative | Modification | IC₅₀ (μM) | logP (predicted) |
|---|---|---|---|
| Parent compound | – | 1.2 | 3.8 |
| 4-Trifluoromethyl | Increased electronegativity | 0.7 | 4.1 |
| 4-Benzyltriazole | Enhanced π-π stacking | 0.5 | 4.5 |
Q. How can contradictions in elemental analysis or spectral data be resolved?
- Elemental discrepancies : Re-crystallize from anhydrous EtOH to remove solvent traces (e.g., residual H₂O in hygroscopic intermediates) .
- NMR signal splitting : Use 2D-COSY or HSQC to resolve overlapping piperidinyl proton signals (e.g., δ 4.1–4.3 ppm for axial/equatorial conformers) .
Q. What strategies improve synthetic yields of unstable intermediates?
Q. How is the compound’s stability under physiological conditions assessed?
- pH-dependent degradation : Incubate in PBS (pH 7.4) and analyze via LC-MS for hydrolysis products (e.g., free piperidine or chloropyridine) .
- Metabolic stability : Use liver microsomes to quantify CYP450-mediated oxidation (t₁/₂ < 30 min suggests rapid clearance) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
